

# The Versatile Scaffold: Ethyl 4-amino-1-piperidinecarboxylate in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | <i>Ethyl 4-amino-1-piperidinecarboxylate</i> |
| Cat. No.:      | B114688                                      |

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Introduction:** **Ethyl 4-amino-1-piperidinecarboxylate**, a readily available piperidine derivative, has emerged as a cornerstone building block in medicinal chemistry. Its inherent structural features—a secondary amine for substitution, a primary amine for diverse functionalization, and a protected piperidine nitrogen—offer a versatile platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. This technical guide explores the burgeoning research applications of this compound, providing a detailed overview of its use in the development of novel therapeutics for oncology, neurological disorders, and infectious diseases. We delve into the synthetic methodologies, quantitative biological data, and the underlying signaling pathways of molecules derived from this pivotal scaffold.

## Physicochemical Properties of Ethyl 4-amino-1-piperidinecarboxylate

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in chemical synthesis. **Ethyl 4-amino-1-piperidinecarboxylate** is a liquid at room temperature with a well-defined set of characteristics that make it a versatile reagent in a variety of reaction conditions.

| Property          | Value                                                        | Reference           |
|-------------------|--------------------------------------------------------------|---------------------|
| CAS Number        | 58859-46-4                                                   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 172.22 g/mol                                                 | <a href="#">[1]</a> |
| Appearance        | Colorless to light yellow liquid                             | <a href="#">[1]</a> |
| Density           | 1.004 g/mL at 25 °C                                          | <a href="#">[2]</a> |
| Boiling Point     | 118-120 °C at 5 mmHg                                         | <a href="#">[3]</a> |
| Flash Point       | 78 °C (closed cup)                                           | <a href="#">[2]</a> |
| Refractive Index  | n <sub>20/D</sub> 1.483                                      | <a href="#">[2]</a> |
| Solubility        | Soluble in polar solvents such as water and alcohols.        | <a href="#">[4]</a> |

## I. Anticancer Applications: Targeting Sigma-1 Receptors and Kinase Pathways

**Ethyl 4-amino-1-piperidinecarboxylate** has proven to be an invaluable starting material for the synthesis of potent anticancer agents, particularly those targeting the sigma-1 ( $\sigma 1$ ) receptor and various protein kinases.

### A. Synthesis of $\sigma 1$ Receptor Ligands with Antiproliferative Activity

The  $\sigma 1$  receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is overexpressed in numerous cancer cell types, playing a crucial role in cell survival and proliferation.[\[5\]](#)[\[6\]](#) Ligands that modulate  $\sigma 1$  receptor activity have shown promise as anticancer therapeutics.

While a direct synthesis from **Ethyl 4-amino-1-piperidinecarboxylate** is not explicitly detailed in the available literature, a general and adaptable multi-step synthesis for analogous 4-(2-aminoethyl)piperidine scaffolds has been reported. This process typically involves the

conjugate addition of a nucleophile to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the amino moiety. A representative synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

General synthetic workflow for  $\sigma 1$  receptor ligands.

Detailed Methodology (Adapted from similar syntheses):

- Oxidation to Dihydropyridin-4(1H)-one: To a solution of an N-protected-4-piperidone (1 eq) in DMSO, add iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3 eq). Stir the mixture at 30 °C for 72 hours in the dark. Pour the reaction mixture into a saturated  $\text{NaHCO}_3$  solution and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the dihydropyridin-4(1H)-one.
- Conjugate Addition: To a solution of the dihydropyridin-4(1H)-one (1 eq) in a dioxane/water mixture, add phenylboronic acid (1.5 eq) and  $[\text{Rh}(\text{cod})_2]\text{BF}_4$  (0.05 eq). Heat the mixture under an inert atmosphere. After cooling, the product is extracted, and the organic phase is dried and concentrated.
- Wittig Homologation: The resulting ketone (1 eq) is dissolved in toluene, and ethyl (triphenylphosphoranylidene)acetate (1.2 eq) is added. The mixture is refluxed for 18 hours. After solvent removal, the crude product is purified by chromatography.
- Reduction and Amination: The ester is reduced to the corresponding alcohol using  $\text{LiAlH}_4$ . The alcohol is then converted to a mesylate and subsequently displaced with an amine to introduce the desired aminoethyl side chain.
- Deprotection and Final Modification: The N-protecting group on the piperidine ring is removed (e.g., by hydrogenolysis for a Cbz group), and the desired substituent can be introduced via reductive amination or other N-alkylation methods.

Derivatives synthesized using this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound                              | Cell Line                                       | IC <sub>50</sub> (μM) | Reference           |
|---------------------------------------|-------------------------------------------------|-----------------------|---------------------|
| 4a (a piperidine derivative)          | A427 (human non-small cell lung cancer)         | 17                    | <a href="#">[7]</a> |
| 20a (1-Methylpiperidine derivative)   | DU145 (androgen-negative human prostate cancer) | 13                    | <a href="#">[7]</a> |
| 21a (1-Methylpiperidine derivative)   | DU145                                           | 11                    | <a href="#">[7]</a> |
| 22a (1-Methylpiperidine derivative)   | DU145                                           | 12                    | <a href="#">[7]</a> |
| Haloperidol (reference σ1 antagonist) | A427                                            | 16                    | <a href="#">[7]</a> |
| NE-100 (reference σ1 ligand)          | DU145                                           | 25                    | <a href="#">[7]</a> |
| S1RA (reference σ1 ligand)            | DU145                                           | 29                    | <a href="#">[7]</a> |

The σ1 receptor modulates a complex network of signaling pathways crucial for cancer cell survival and proliferation. Its chaperone activity at the mitochondria-associated ER membrane (MAM) is central to its function, where it regulates calcium homeostasis between the ER and mitochondria.<sup>[2]</sup> By interacting with proteins such as the IP<sub>3</sub> receptor, the σ1 receptor influences cellular responses to stress and apoptotic signals.<sup>[8]</sup> Furthermore, it has been shown to modulate the activity of various ion channels and interact with key signaling pathways like PI3K/Akt/mTOR.<sup>[4][6]</sup>



## B. Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives as Kinase Inhibitors

Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds that have garnered significant attention for their potent antiproliferative activities, often through the inhibition of protein kinases like CK2.<sup>[9]</sup> **Ethyl 4-amino-1-piperidinecarboxylate** can be envisioned as a key precursor for introducing substituted piperidine moieties onto the pyrrolo[1,2-a]quinoxaline scaffold to enhance solubility, cell permeability, and target engagement.

The synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold is typically achieved through a Pictet-Spengler type reaction. The piperidine moiety derived from **Ethyl 4-amino-1-piperidinecarboxylate** can be introduced at various positions, often on a phenyl or benzyl substituent of the core structure.



[Click to download full resolution via product page](#)

General synthetic workflow for Pyrrolo[1,2-a]quinoxaline derivatives.

Detailed Methodology (Illustrative):

- Synthesis of the Pyrrolo[1,2-a]quinoxaline Core: To a solution of 2-(1H-pyrrol-1-yl)aniline (1 eq) and an appropriate aldehyde (e.g., 4-bromobenzaldehyde, 1.2 eq) in ethanol, add p-dodecylbenzenesulfonic acid (p-DBSA, 0.1 eq). Stir the mixture at room temperature for 15 minutes. The solvent is evaporated, and the residue is purified by flash chromatography to yield the 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline.
- Introduction of the Piperidine Moiety: The 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline can then be coupled with a derivative of **Ethyl 4-amino-1-piperidinecarboxylate**. For instance, the primary amine of **Ethyl 4-amino-1-piperidinecarboxylate** can be functionalized, and the

resulting secondary amine on the piperidine ring can undergo a Buchwald-Hartwig amination with the bromo-substituted core.

Various derivatives of this class have shown potent cytotoxic effects against a panel of leukemia cell lines.

| Compound          | Jurkat (IC <sub>50</sub> , μM) | U266 (IC <sub>50</sub> , μM) | K562 (IC <sub>50</sub> , μM) | U937 (IC <sub>50</sub> , μM) | HL60 (IC <sub>50</sub> , μM) | Reference |
|-------------------|--------------------------------|------------------------------|------------------------------|------------------------------|------------------------------|-----------|
| 1a                | 1.8 ± 0.2                      | > 50                         | 2.5 ± 0.3                    | 2.5 ± 0.2                    | 3.5 ± 0.4                    | [10]      |
| 1m                | 1.0 ± 0.1                      | 1.9 ± 0.2                    | 1.3 ± 0.1                    | 1.3 ± 0.1                    | 1.5 ± 0.2                    | [10]      |
| 1n                | 1.2 ± 0.1                      | 1.5 ± 0.1                    | 1.1 ± 0.1                    | 1.1 ± 0.1                    | 1.2 ± 0.1                    | [10]      |
| JG1679            | 3.0                            | -                            | > 50                         | -                            | -                            | [11]      |
| DYT-1 (reference) | 1.0                            | -                            | 0.8                          | -                            | -                            | [11]      |

## II. Neurological Applications: MCHr1 Antagonists and Alzheimer's Disease Research

The piperidine scaffold is a privileged structure in neuroscience drug discovery. **Ethyl 4-amino-1-piperidinecarboxylate** serves as a key starting material for compounds targeting neurological disorders, including obesity (via MCHr1 antagonism) and Alzheimer's disease.

### A. Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor implicated in the regulation of feeding behavior and energy homeostasis.[12] Antagonists of this receptor are being investigated as potential treatments for obesity. **Ethyl 4-amino-1-piperidinecarboxylate** has been utilized in the synthesis of quinolin-2(1H)-one derivatives that act as potent MCHr1 antagonists.[2]

The synthesis involves the reaction of **Ethyl 4-amino-1-piperidinecarboxylate** with a suitable quinolin-2(1H)-one precursor.



[Click to download full resolution via product page](#)

General synthetic workflow for MCHr1 antagonists.

Detailed Methodology (Hypothetical, based on common reactions):

- A solution of **Ethyl 4-amino-1-piperidinecarboxylate** (1.1 eq) and a suitable quinolin-2(1H)-one derivative bearing a leaving group (e.g., a halogen) at the desired position (1 eq) in a polar aprotic solvent (e.g., DMF) is treated with a non-nucleophilic base (e.g., DIPEA, 2 eq).
- The reaction mixture is heated to promote the nucleophilic substitution reaction.
- After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
- The crude product is purified by column chromatography to yield the final MCHr1 antagonist.

MCHr1 couples to G<sub>i</sub> and G<sub>q</sub> proteins.<sup>[12]</sup> Activation of the G<sub>i</sub> pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The G<sub>q</sub> pathway activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence ERK phosphorylation and other downstream cellular responses.<sup>[10][12]</sup>



[Click to download full resolution via product page](#)

Simplified signaling cascade of the MCHr1 receptor.

## B. Building Blocks for Alzheimer's Disease Therapeutics

The piperidine ring is a core component of donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.<sup>[13]</sup> **Ethyl 4-amino-1-piperidinecarboxylate** provides a valuable scaffold for the synthesis of novel donepezil analogues and other multi-target-directed ligands for Alzheimer's therapy.<sup>[13][14]</sup>

The synthesis of donepezil analogues can involve the reductive amination of a substituted piperidone, a reaction for which derivatives of **Ethyl 4-amino-1-piperidinecarboxylate** are well-suited precursors.

Illustrative Reductive Amination Protocol:

- **Imine Formation:** A solution of a 4-piperidone derivative (1 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane) is stirred, often with the addition of a mild acid catalyst.
- **Reduction:** A reducing agent, such as sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq), is added portion-wise. These mild reducing agents selectively reduce the iminium ion intermediate without affecting the ketone starting material.<sup>[5]</sup>
- **Workup and Purification:** The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Novel piperidine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease.

| Compound                 | AChE $\text{IC}_{50}$ (nM) | BuChE $\text{IC}_{50}$ (nM) | AChE Selectivity | Reference |
|--------------------------|----------------------------|-----------------------------|------------------|-----------|
| 5h                       | 6.83                       | -                           | -                | [14]      |
| 5k                       | 2.13                       | -                           | ~38-fold         | [14]      |
| Donepezil<br>(reference) | -                          | -                           | -                | [14]      |

## Conclusion

**Ethyl 4-amino-1-piperidinecarboxylate** is a powerful and versatile building block in contemporary drug discovery. Its utility spans multiple therapeutic areas, from oncology to neurodegenerative diseases, underscoring the importance of the piperidine scaffold in medicinal chemistry. The synthetic routes and biological data presented in this guide highlight the vast potential of this compound. As researchers continue to explore novel chemical space, the creative and strategic use of **Ethyl 4-amino-1-piperidinecarboxylate** will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Further exploration into its applications in antiviral and antibacterial drug development is also a promising avenue for future research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Versatile Scaffold: Ethyl 4-amino-1-piperidinecarboxylate in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114688#ethyl-4-amino-1-piperidinecarboxylate-potential-research-applications>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)